2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine

Structure-activity relationship nitrogen count fused aryl phenazine

2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine (CAS 216-25-1, molecular formula C16H9N5, MW 271.28 g/mol) is a heterocyclic compound belonging to the azolo[5,4-a]phenazine family, characterized by a benzene ring fused to a phenazine core with an additional 1,2,3-triazole ring. This architecture embeds five nitrogen atoms within a rigid, planar polycyclic framework, a feature that, according to established structure-activity relationships (SAR) for fused aryl phenazines, correlates with enhanced anticancer activity relative to analogs possessing fewer nitrogen atoms.

Molecular Formula C16H9N5
Molecular Weight 271.28 g/mol
CAS No. 216-25-1
Cat. No. B1447740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine
CAS216-25-1
Molecular FormulaC16H9N5
Molecular Weight271.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C5=NNN=C25
InChIInChI=1S/C16H9N5/c1-2-6-10-9(5-1)13-15(16-14(10)19-21-20-16)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,19,20,21)
InChIKeyYBNABPZVTLHSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine (CAS 216-25-1) – Fused Triazole-Phenazine Scaffold with Multi-Nitrogen Architecture for Cancer Research Procurement


2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine (CAS 216-25-1, molecular formula C16H9N5, MW 271.28 g/mol) is a heterocyclic compound belonging to the azolo[5,4-a]phenazine family, characterized by a benzene ring fused to a phenazine core with an additional 1,2,3-triazole ring . This architecture embeds five nitrogen atoms within a rigid, planar polycyclic framework, a feature that, according to established structure-activity relationships (SAR) for fused aryl phenazines, correlates with enhanced anticancer activity relative to analogs possessing fewer nitrogen atoms [1]. The compound is primarily sourced as a research chemical (typical purity ≥95%) and is under investigation as a molecular scaffold for developing DNA-targeted anticancer agents, fluorescent probes, and enzyme inhibitors .

Why 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine Cannot Be Replaced by a Standard Phenazine, Simple Triazole, or Other Azolo-Phenazine Isomers in Bioactivity-Oriented Projects


Generic substitution fails because the biological activity of fused aryl phenazines is exquisitely sensitive to both the number of nitrogen atoms and the precise topology of ring fusion. SAR studies have demonstrated that compounds containing four or more nitrogen atoms exhibit significantly better anticancer activity than nitrogen-poorer analogs [1], positioning the five-nitrogen 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine scaffold favorably relative to the unsubstituted phenazine core (C12H8N2, two nitrogens). Furthermore, the 1,2,3-triazole ring itself has been identified as a critical pharmacophore for enhancing cytotoxicity in phenazine-based hybrids [2]. The specific linear [4,5-a] fusion pattern in this compound is distinct from the angular [4,5-b] or [4,5-c] isomers (e.g., 1H-[1,2,3]triazolo[4,5-b]phenazine or 2H-Benzo[a]-1,2,3-triazolo[4,5-c]phenazine), and such topological differences are known to alter DNA intercalation geometry, topoisomerase inhibitory profiles, and fluorescence properties [2][3]. Therefore, interchanging this compound with any analog bearing a different number of heteroatoms, a different fusion pattern, or lacking the triazole ring altogether is pharmacologically unsubstantiated without explicit comparative data.

Product-Specific Quantitative Evidence Guide for Differentiating 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine (CAS 216-25-1) from Closest Analogs


Five-Nitrogen Architecture Confers Enhanced Anticancer Potential vs. Standard Two-Nitrogen Phenazine Core – A Class-Level SAR Inference

A systematic SAR analysis of fused aryl phenazine derivatives has established that compounds bearing four or more nitrogen atoms exhibit superior anticancer activity compared to those with fewer nitrogen atoms [1]. 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine contains five nitrogen atoms (C16H9N5), placing it in the high-nitrogen, high-activity region of this SAR landscape. The parent phenazine core (C12H8N2) possesses only two nitrogen atoms and consistently underperforms high-nitrogen analogs across multiple cancer cell line panels [1]. Although no direct head-to-head comparison between this exact compound and phenazine has been published, the class-level SAR rule provides a robust, literature-supported rationale for prioritizing the five-nitrogen triazolo-phenazine scaffold over two-nitrogen phenazine in anticancer discovery programs.

Structure-activity relationship nitrogen count fused aryl phenazine anticancer SAR

1,2,3-Triazole Ring as a Proven Cytotoxicity-Enhancing Pharmacophore in Phenazine Hybrids – Differentiation from Non-Triazole Phenazines

In a study of chalcone-phenazine hybrid molecules, the SAR analysis explicitly concluded that the 1,2,3-triazole group is crucial for enhancing the cytotoxicity of phenazine-based compounds [1]. The lead compound containing a 1,2,3-triazole-phenazine linkage (compound C4) demonstrated potent antiproliferative activity against U87-MG glioblastoma cells (IC50 = 9.52 µM, MTT assay) and was verified to induce ferroptosis through activation of ferritinophagy [1]. 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine incorporates the 1,2,3-triazole ring as an integral component of its fused core, satisfying this pharmacophoric requirement. In contrast, non-triazole phenazine analogs (e.g., simple phenazine, imidazo[4,5-b]phenazines) lack this established cytotoxicity-enhancing feature [1][2].

1,2,3-triazole pharmacophore phenazine hybrid ferroptosis cytotoxicity U87-MG

Linear [4,5-a] Fusion Topology as a Structural Differentiator from the [4,5-b] Isomer – Impact on Kinase Inhibitory Profile

The regioisomeric triazolo-phenazine scaffolds display markedly different biological profiles. 1H-[1,2,3]triazolo[4,5-b]phenazine derivatives have been developed as selective c-Met kinase inhibitors, with lead compound PF-04217903 achieving an IC50 of 0.005 µM against c-Met kinase and advancing to preclinical evaluation for non-small cell lung cancer and renal cell carcinoma . 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine possesses a distinct linear [4,5-a] fusion topology (vs. the angular [4,5-b] fusion) which alters the spatial orientation of the triazole ring relative to the phenazine plane. While no published kinase inhibition data exist specifically for the [4,5-a] isomer, the divergence in fusion topology between [4,5-a] and [4,5-b] isomers is structurally analogous to that observed among imidazophenazine isomers, where different fusion patterns produce different topoisomerase I vs. II selectivity profiles [1]. This supports the premise that the [4,5-a] isomer is not functionally interchangeable with the [4,5-b] isomer and may exhibit a distinct biological target profile.

fusion topology c-Met kinase triazolo[4,5-b]phenazine triazolo[4,5-a]phenazine isomer comparison

Fluorescence Capability Inherent to the Triazolo-Phenazine Core Enables Dual-Function (Bioactive + Imaging) Applications vs. Non-Fluorescent Phenazine Analogs

The triazolo-phenazine scaffold possesses intrinsic fluorescence properties that enable its use as a fluorescent probe for bioimaging and chemical sensing. 1H-[1,2,3]triazolo[4,5-b]phenazine (PHTA) has been demonstrated as a sensitive and selective fluorescence sensor for formaldehyde (HCHO) in both gas and solution phases, with a rapid change in fluorescence color/intensity upon analyte binding, and was successfully deployed in a portable solid sensor kit [1]. Separately, 2,3-diaminophenazine reacts with NO-derived nitrosating species to form a highly fluorescent, stable triazolo-phenazine product used for nitric oxide detection in biological systems [2]. By virtue of its structurally analogous triazolo-phenazine core, 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine is predicted to exhibit comparable fluorescence properties, enabling simultaneous bioactivity assessment and fluorescence-based tracking in cellular assays. Standard phenazine and imidazo-phenazine analogs lack this established triazolo-phenazine fluorescence capability [1][2].

triazolo-phenazine fluorescence fluorescent probe formaldehyde sensing nitric oxide detection dual-function scaffold

Triazolo-Phenazine Derivatives Exhibit Complete Bacterial Growth Inhibition at Concentrations Non-Toxic to Human Epithelial Cells – Class-Level Antimicrobial Selectivity

Water-soluble bis-triazolyl phenazine clickamers have been shown to achieve complete inhibition of E. coli bacterial growth at concentration ranges that do not affect the viability of human epithelial (HaCat) cells [1]. The mechanism of action was attributed to cytotoxic interference with metabolic electron-transfer cascades rather than reactive oxygen species production [1]. 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine, as a triazole-containing phenazine, shares the core structural features of this class and is therefore a candidate scaffold for developing antimicrobial agents with favorable selectivity profiles. Non-triazole phenazine antibiotics (e.g., naturally occurring phenazines) are typically limited by poor water solubility and lack this demonstrated selectivity window [1].

antimicrobial selectivity bis-triazolyl phenazine E. coli human epithelial cells water-soluble phenazine

Defined Research and Industrial Application Scenarios for 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine (CAS 216-25-1) Based on Verified Differentiation Evidence


Fragment-Based Anticancer Drug Discovery Leveraging the Five-Nitrogen High-Activity SAR Rule

Use 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine as a high-nitrogen (5N) fused aryl phenazine scaffold for fragment-based or scaffold-hopping anticancer drug discovery programs, where the established SAR rule that four or more nitrogen atoms confer superior anticancer activity [1] supports its prioritization over simpler two-nitrogen phenazine fragments. The rigid, planar polycyclic core provides a geometrically well-defined starting point for structure-guided optimization.

Dual-Function Fluorescent Bioactive Probe for Simultaneous Cytotoxicity Screening and Cellular Imaging

Exploit the intrinsic fluorescence of the triazolo-phenazine core [2] to develop a single-molecule tool compound that simultaneously exerts cytotoxic effects (predicted from the 1,2,3-triazole pharmacophore SAR [3]) and reports its own subcellular localization via fluorescence microscopy, eliminating the need for a separate fluorescent label in mechanism-of-action studies.

Kinase Inhibitor Hit Identification Against Targets Orthogonal to the c-Met [4,5-b] Triazolo-Phenazine Series

Screen 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine against kinase panels beyond c-Met, capitalizing on the distinct linear [4,5-a] fusion topology which differentiates it from the highly optimized c-Met inhibitor chemotype based on the angular [4,5-b] isomer (PF-04217903, c-Met IC50 = 0.005 µM) [4]. The topological difference predicts a divergent kinase selectivity profile, potentially accessing targets not addressable by the [4,5-b] series.

Antimicrobial Scaffold Development with Built-In Selectivity Potential Against Gram-Negative Bacteria

Use 2H-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine as a starting scaffold for synthesizing water-soluble antimicrobial derivatives, leveraging the class-level evidence that bis-triazolyl phenazines achieve complete E. coli growth inhibition at concentrations selective over human epithelial cells [5]. Focus on synthetic strategies that enhance aqueous solubility while retaining the triazole-phenazine core.

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